Dibutylbis(4-chlorophenoxy)stannane
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Overview
Description
Dibutylbis(4-chlorophenoxy)stannane is an organotin compound characterized by the presence of tin bonded to hydrocarbons and chlorophenoxy groups. Organotin compounds have been extensively studied due to their diverse applications in various fields, including chemistry, biology, and industry. This compound is known for its stability and unique chemical properties, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibutylbis(4-chlorophenoxy)stannane typically involves the reaction of dibutyltin dichloride with 4-chlorophenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
(C4H9)2SnCl2+2C6H4ClOH→(C4H9)2Sn(OC6H4Cl)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Dibutylbis(4-chlorophenoxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The chlorophenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Tin oxides and chlorophenol derivatives.
Reduction: Reduced tin species and chlorophenol derivatives.
Substitution: Substituted organotin compounds with various functional groups
Scientific Research Applications
Dibutylbis(4-chlorophenoxy)stannane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes and proteins.
Industry: Employed as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers
Mechanism of Action
The mechanism of action of dibutylbis(4-chlorophenoxy)stannane involves the coordination of the tin center with various molecular targets. The compound can interact with enzymes and proteins, inhibiting their activity. The chlorophenoxy groups enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The molecular pathways involved include the inhibition of specific kinases and the disruption of cellular processes .
Comparison with Similar Compounds
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin dilaurate
- Dibutyltin maleate
Comparison: Dibutylbis(4-chlorophenoxy)stannane is unique due to the presence of chlorophenoxy groups, which enhance its stability and reactivity. Compared to other dibutyltin compounds, it exhibits higher antimicrobial activity and better catalytic properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
18126-18-6 |
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Molecular Formula |
C20H26Cl2O2Sn |
Molecular Weight |
488.0 g/mol |
IUPAC Name |
dibutyl-bis(4-chlorophenoxy)stannane |
InChI |
InChI=1S/2C6H5ClO.2C4H9.Sn/c2*7-5-1-3-6(8)4-2-5;2*1-3-4-2;/h2*1-4,8H;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
GLIWSSGZSYCNBM-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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